2-Bromo-4-chloro-1-ethylbenzene
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Overview
Description
2-Bromo-4-chloro-1-ethylbenzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-ethylbenzene typically involves the bromination and chlorination of ethylbenzene. One common method is the electrophilic aromatic substitution reaction, where ethylbenzene is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting 4-chloroethylbenzene is then brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-ethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine or chlorine atoms can be replaced by other substituents.
Nucleophilic Aromatic Substitution (NAS): Under strong nucleophilic conditions, the bromine or chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) in the presence of ferric chloride (FeCl3).
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium amide can yield aniline derivatives .
Scientific Research Applications
2-Bromo-4-chloro-1-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or arenium ions during electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with other substituents. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-ethylbenzene
- 4-Bromo-1-chloro-2-ethylbenzene
- 2-Bromo-4-fluoro-1-iodobenzene
Uniqueness
2-Bromo-4-chloro-1-ethylbenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C8H8BrCl |
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Molecular Weight |
219.50 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-ethylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 |
InChI Key |
ZOMCSUDGLYCBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
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